2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Overview
Description
2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that features a unique structure combining furan, pyrazole, and phenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 5-bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent like dichloromethane.
Synthesis of 1-(5-bromofuran-2-carbonyl)-4,5-dihydro-1H-pyrazole: This involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Coupling with phenol: The final step involves coupling the pyrazole derivative with phenol in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group in the furan moiety can be reduced to alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromofuran-2-carboxylic acid
- 1-(5-bromofuran-2-carbonyl)-4,5-dihydro-1H-pyrazole
- Phenol derivatives
Uniqueness
2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to its combination of furan, pyrazole, and phenol moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(furan-2-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-17-8-7-16(25-17)18(23)21-13(15-6-3-9-24-15)10-12(20-21)11-4-1-2-5-14(11)22/h1-9,13,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLVSOARZHFIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=C(O3)Br)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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